molecular formula C18H18O4 B6143816 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid CAS No. 1016797-44-6

3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid

Cat. No.: B6143816
CAS No.: 1016797-44-6
M. Wt: 298.3 g/mol
InChI Key: LPZIGNWYCSFIJS-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylic Acids in Medicinal Chemistry

Aryl carboxylic acids, a class of organic compounds that includes benzoic acid and its derivatives, are of paramount importance in the field of medicinal chemistry. The carboxylic acid group is a key pharmacophore, meaning it is a crucial structural feature responsible for a drug's biological activity. nih.gov This functional group is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This ability to engage in multiple types of non-covalent interactions often leads to high-affinity binding and potent biological effects.

The significance of aryl carboxylic acids is underscored by the large number of marketed drugs that contain this moiety. nih.gov These include well-known nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antihypertensive agents. The acidic nature of the carboxylic acid group can also influence a molecule's pharmacokinetic properties, such as its solubility and ability to be absorbed, distributed, metabolized, and excreted by the body. However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and potential for off-target effects. nih.gov Consequently, a significant area of research in medicinal chemistry is dedicated to understanding and optimizing the properties of aryl carboxylic acids to enhance their therapeutic potential while minimizing undesirable effects.

Overview of the Structural Class of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid

The compound this compound belongs to the broader structural class of phenoxybenzoic acid derivatives. Its molecular architecture is characterized by a central benzoic acid core, which is substituted at the 3-position with a phenoxymethyl (B101242) group. This, in turn, is further substituted at the 4-position of the phenyl ring with a 3-oxobutyl chain.

The key structural features of this class of compounds are:

A Benzoic Acid Moiety: This provides the acidic character and a primary site for interaction with biological targets.

A Phenoxymethyl Linker: This ether linkage connects the benzoic acid core to another aromatic ring, providing a specific spatial arrangement and conformational flexibility.

The combination of these structural elements results in a molecule with a distinct three-dimensional shape and a distribution of electronic charge that will determine its chemical reactivity and biological activity. The presence of both a carboxylic acid and a ketone offers multiple points for potential interactions with biological macromolecules.

Scope and Objectives of Academic Research on the Compound

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential avenues of investigation. Research on analogous compounds, such as other phenoxybenzoic acid derivatives and molecules containing a 4-(3-oxobutyl)phenyl group, can provide insights into the likely objectives of studying this particular compound.

The primary scope of academic research on a novel compound like this compound would likely encompass its synthesis, characterization, and the evaluation of its biological activities. Key research objectives would likely include:

Chemical Synthesis and Characterization: Developing an efficient and scalable synthetic route to produce the compound in high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Exploration of Biological Activity: Based on the known activities of related structural classes, research would likely investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. For instance, various benzoic acid derivatives have shown antimicrobial activity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how modifications to different parts of the molecule affect its biological activity. This systematic approach is crucial for optimizing the compound's potency and selectivity.

Investigation of Mechanism of Action: Once a significant biological activity is identified, further research would aim to elucidate the underlying molecular mechanism by which the compound exerts its effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(3-oxobutyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13(19)5-6-14-7-9-17(10-8-14)22-12-15-3-2-4-16(11-15)18(20)21/h2-4,7-11H,5-6,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZIGNWYCSFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid suggests a primary disconnection at the ether linkage, which is a common and reliable bond formation strategy. This leads to two key synthons: a nucleophilic phenoxide and an electrophilic benzyl (B1604629) halide. The corresponding synthetic equivalents for these synthons are 4-(3-oxobutyl)phenol (a phenol (B47542) derivative) and a 3-(halomethyl)benzoic acid derivative.

This disconnection is based on the well-established Williamson ether synthesis, a robust method for forming ether bonds. Further disconnection of the 4-(3-oxobutyl)phenol synthon can be envisioned through a Friedel-Crafts acylation or a related reaction to introduce the oxobutyl side chain onto a simpler phenol precursor. The 3-(halomethyl)benzoic acid moiety can be accessed from commercially available m-toluic acid or its ester derivatives through radical halogenation.

This retrosynthetic approach breaks down the complex target molecule into simpler, more readily available starting materials, guiding the development of a logical and efficient forward synthesis.

Development of Efficient Synthetic Routes for the Core Structure

Based on the retrosynthetic analysis, a plausible forward synthesis involves the preparation of two key intermediates followed by their coupling.

The synthesis can be conceptualized in the following stages:

Preparation of the Phenolic Intermediate (4-(3-oxobutyl)phenol): A potential route to this intermediate begins with a Friedel-Crafts acylation of a protected phenol, such as anisole (B1667542) or phenyl acetate (B1210297), with butanoyl chloride or a related acylating agent. The protective group is then cleaved to yield the free phenol. For instance, the acylation of phenyl acetate would yield 4-acetylphenyl acetate, which can be further elaborated to the desired butanone side chain, followed by deacetylation. A more direct precursor, 4-(3-oxobutyl)phenyl acetate, is also commercially available, which can be hydrolyzed under basic conditions to yield 4-(3-oxobutyl)phenol.

Preparation of the Benzoic Acid Intermediate (Methyl 3-(bromomethyl)benzoate): This intermediate can be synthesized from methyl m-toluate via a radical bromination reaction. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

Williamson Ether Synthesis: The final key step is the coupling of 4-(3-oxobutyl)phenol with methyl 3-(bromomethyl)benzoate. This reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide from the benzyl position of the benzoic acid ester.

Hydrolysis of the Ester: The resulting ester, methyl 3-[4-(3-oxobutyl)phenoxymethyl]benzoate, is then hydrolyzed to the final carboxylic acid product. This is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

The efficiency of the synthetic route can be optimized by carefully selecting catalysts and reaction conditions.

Reaction StepCatalyst/ReagentConditionsPurpose
Friedel-Crafts AcylationLewis acids (e.g., AlCl₃)Anhydrous conditionsTo facilitate the electrophilic substitution for the introduction of the acyl group.
Radical BrominationAIBN or Benzoyl PeroxideUV light or heatTo initiate the radical chain reaction for the bromination of the benzylic position.
Williamson Ether SynthesisPhase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide)-To enhance the reaction rate between the phenoxide and the benzyl halide, especially in biphasic systems.

Optimization of the Williamson ether synthesis may involve screening different base-solvent combinations to maximize the yield and minimize side reactions, such as O-alkylation versus C-alkylation of the phenoxide.

Preparation of Structural Analogues and Derivatives of the Compound

The synthetic route developed for the target compound is amenable to the preparation of a wide range of structural analogues and derivatives. Modifications can be introduced by varying the substitution patterns of the two key intermediates.

IntermediatePossible ModificationsResulting Analogue
Phenolic Intermediate- Different alkyl chains on the phenol- Additional substituents on the phenyl ringAnalogues with varied lipophilicity and electronic properties on the phenoxy side.
Benzoic Acid Intermediate- Substituents on the benzoic acid ring- Different positions of the phenoxymethyl (B101242) group (e.g., 2- or 4-position)Analogues with altered acidity and spatial arrangement of the functional groups.

For example, using differently substituted phenols in the Williamson ether synthesis would lead to analogues with diverse functionalities on the phenoxy ring. Similarly, starting with substituted toluic acids would result in derivatives with various substituents on the benzoic acid portion of the molecule.

Computational Chemistry and Molecular Modeling Studies of 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule such as 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid, which possesses multiple rotatable bonds, a thorough conformational analysis is essential to identify the most stable, low-energy conformations.

Conformational analysis of this compound can be systematically performed using quantum mechanical methods, such as Density Functional Theory (DFT), or more computationally efficient molecular mechanics force fields. A typical approach involves a systematic search of the potential energy surface by rotating key dihedral angles, such as those in the ether linkage and the oxobutyl side chain. The resulting conformers are then subjected to geometry optimization to find the local energy minima.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the molecule over time. By simulating the motion of atoms and bonds in a solvated environment, MD can reveal the accessible conformational states and the transitions between them. This provides a more realistic representation of the molecule's behavior in a biological or solution-phase context. For instance, MD simulations can highlight the flexibility of the oxobutyl chain and the relative orientation of the two aromatic rings, which are crucial for molecular recognition.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle 1 (°C-O-C-C)Dihedral Angle 2 (°C-C-C=O)Relative Energy (kcal/mol)
A 180 (anti)180 (anti)0.00
B 180 (anti)60 (gauche)1.25
C 60 (gauche)180 (anti)2.10
D 60 (gauche)-60 (gauche)3.50

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Quantum chemical calculations, particularly DFT, are instrumental in determining various electronic properties and reactivity descriptors. For this compound, these calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the carboxylic acid and ketone oxygen atoms, and positive potential around the acidic proton.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These descriptors are valuable for predicting how the molecule will behave in a chemical reaction.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Chemical Potential (μ) -4.15 eV
Hardness (η) 2.35 eV
Electrophilicity Index (ω) 3.66 eV

Note: This data is hypothetical and for illustrative purposes.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed against various biological targets to explore its potential therapeutic applications. The process involves preparing the 3D structures of both the ligand (the benzoic acid derivative) and the receptor, and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For example, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, while the aromatic rings can engage in hydrophobic and stacking interactions.

Table 3: Hypothetical Docking Results of this compound with a Putative Kinase Target

ParameterValue
Binding Affinity -8.5 kcal/mol
Key Interacting Residues Lys76, Asp184, Phe167
Types of Interactions Hydrogen bond with Asp184, Hydrophobic interaction with Phe167

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms.

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related compounds with varying substituents. The biological activity of these compounds would then be measured experimentally. Subsequently, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. A QSAR model would then be built to establish a mathematical relationship between these descriptors and the observed activity.

Such a model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. The insights gained from the QSAR model can also help in understanding the structural requirements for a particular biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity.

Table 4: Example of a Hypothetical QSAR Model for a Series of Analogs

Dependent VariableEquationStatistical Parameters
Biological Activity (logIC50) 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + 2.5R² = 0.85, Q² = 0.70

Note: This data is hypothetical and for illustrative purposes. LogP represents the logarithm of the partition coefficient, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors.

Mechanistic and Pharmacological Investigations of 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid

In Vitro Biological Activity Profiling

There is no available data from in vitro studies to characterize the biological activity of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid.

Enzyme Inhibition Assays

No studies have been published detailing the inhibitory effects of this compound on any specific enzymes.

Receptor Binding Studies

There is no information available from receptor binding assays to determine the affinity of this compound for any biological receptors.

Cellular Assays for Biological Response

No cellular assay results have been reported in the scientific literature to describe the biological response to this compound in cultured cells.

Identification and Characterization of Molecular Targets

Due to the lack of in vitro and cellular data, no molecular targets for this compound have been identified or characterized.

Modulation of Specific Biological Pathways in Non-Human Biological Systems

There are no published studies investigating the effects of this compound on any biological pathways in non-human biological systems.

Preclinical Efficacy Studies in Relevant Disease Models (Non-Human In Vivo)

No preclinical efficacy studies of this compound in any non-human in vivo disease models have been found in the public domain.

Advanced Analytical Methodologies for Research on 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a complete structural picture.

¹H NMR Spectroscopy identifies the different types of protons and their neighboring environments within the molecule. The expected chemical shifts for the protons in this compound are influenced by the electronic effects of the aromatic rings, the carboxylic acid group, the ether linkage, and the ketone functionality.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

Expected ¹H and ¹³C NMR Chemical Shifts:

AssignmentExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0-13.0 (singlet)~170-180
Aromatic Protons (Benzoic Acid Ring)~7.4-8.2 (multiplets)~125-135
Aromatic Protons (Phenoxy Ring)~6.9-7.3 (multiplets)~115-160
Phenoxymethyl (B101242) Protons (-O-CH₂-Ar)~5.1 (singlet)~65-75
Oxobutyl Methylene Protons (-CH₂-C=O)~2.8 (triplet)~40-50
Oxobutyl Methylene Protons (Ar-CH₂-)~2.9 (triplet)~25-35
Oxobutyl Methyl Protons (-C(=O)-CH₃)~2.2 (singlet)~25-35
Ketone Carbonyl (-C=O)-~205-215

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In mass spectrometry, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the compound's structure.

Expected Mass Spectrometry Fragmentation:

Ion (m/z)Possible Fragment Structure
[M+H]⁺ or [M-H]⁻Molecular Ion
Loss of H₂OFragment from the carboxylic acid group
Loss of COOHFragment from the carboxylic acid group
Loss of CH₃C(O)CH₂CH₂-Cleavage of the oxobutyl side chain
Loss of C₇H₅O₂-Cleavage at the ether linkage

Other spectroscopic techniques such as Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy can provide complementary structural information by identifying specific functional groups and conjugated systems within the molecule.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound. A reversed-phase HPLC method is typically employed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then used to elute the compound from the column. The retention time of the compound is a characteristic property that can be used for its identification, and the area under the chromatographic peak is proportional to its concentration.

Typical HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization to a more volatile ester form may be necessary prior to analysis.

Development of Bioanalytical Assays for In Vitro and Preclinical Samples

To study the behavior of this compound in biological systems, sensitive and specific bioanalytical assays are required. These assays are crucial for quantifying the compound in complex matrices such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. researchgate.net The method involves extracting the compound from the biological matrix, followed by separation using HPLC and detection by tandem mass spectrometry. researchgate.net In tandem MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. researchgate.net

Key Steps in LC-MS/MS Bioanalytical Method Development:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatography: The HPLC conditions are optimized to achieve good separation of the analyte from endogenous matrix components and to ensure a short run time.

Mass Spectrometry: The mass spectrometer is tuned to optimize the detection of the analyte. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing the collision energy for fragmentation.

Method Validation: The developed method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

In Vitro Assays: The development of in vitro assays is essential for evaluating the biological activity of this compound. These assays can be designed to measure various parameters, such as enzyme inhibition, receptor binding, or effects on cell proliferation. nih.gov Depending on the research question, these could be biochemical assays using purified proteins or cell-based assays that provide insights into the compound's effects in a more biologically relevant context. danaher.com The development of such assays involves selecting an appropriate detection method (e.g., fluorescence, absorbance, or luminescence) and optimizing the assay conditions to achieve a robust and reproducible response. acs.org

Metabolism and Biodisposition Studies of 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid Preclinical Focus

Identification of Major Metabolic Pathways

Without experimental data, it is not possible to definitively identify the primary routes of metabolism for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid. Typically, such investigations would involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies in animal models to identify the key metabolic transformations, such as oxidation, reduction, hydrolysis, and conjugation.

Characterization of Metabolites in Preclinical Models

The structural elucidation of metabolites formed in preclinical species is a critical step in understanding a compound's disposition. This process relies on analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy applied to biological samples from animal studies. As no such studies on this compound have been published, a characterization of its metabolites cannot be provided.

Role of Metabolic Enzymes in Biotransformation

The specific enzymes responsible for the metabolism of a compound, most notably the cytochrome P450 (CYP) superfamily, are identified through reaction phenotyping studies. These experiments determine which specific CYP isozymes are involved in the compound's biotransformation. In the absence of such research for this compound, the enzymatic basis of its metabolism remains unknown.

Comparative Metabolism Across Species (Preclinical)

Understanding how the metabolism of a compound varies between different preclinical species (e.g., rodents, canines, non-human primates) is crucial for extrapolating findings to humans. These comparative studies are essential for selecting the most appropriate animal model for further toxicological and pharmacological evaluation. Due to the lack of published data, a comparative metabolic assessment of this compound is not possible at this time.

Future Research Directions and Translational Perspectives for 3 4 3 Oxobutyl Phenoxymethyl Benzoic Acid

Emerging Research Areas

While direct research on 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid is still in its nascent stages, the known biological activities of its constituent chemical moieties provide a roadmap for future investigations. The compound's formal identification in chemical databases, with a registered CAS number of 1016797-44-6, indicates its availability for research and development purposes. accelachem.com The primary emerging research areas are likely to focus on metabolic disorders, oncology, and infectious diseases, drawing parallels from structurally related compounds.

Derivatives of 3-phenoxybenzoic acid have been synthesized and shown to possess activities such as the inhibition of dipeptidyl peptidase-4 (DPP-4) and antioxidant properties. researchgate.net Furthermore, some analogues have demonstrated agonist activity at the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.net This suggests that this compound could be a valuable scaffold for developing novel therapeutics for type 2 diabetes and other metabolic syndromes.

The broader class of benzoic acid derivatives has been recognized for its significant anticancer potential. nih.gov These compounds can be synthetically modified to create a wide variety of potent, biologically active agents. nih.gov The phenolic nature of the core structure of this compound is also of interest, as phenolic compounds are known for their antioxidant and anti-inflammatory properties, which can be relevant in cancer prevention and treatment. researchgate.net

Another promising avenue of research is in the field of infectious diseases. Some derivatives of benzoic acid have been investigated as potential efflux pump inhibitors in bacteria, which could help in reversing antibiotic resistance. mdpi.com The unique combination of functional groups in this compound may offer new opportunities for designing agents that can combat drug-resistant pathogens.

Challenges and Opportunities in Development

The development of this compound as a therapeutic agent is not without its challenges. The synthesis of this specific molecule on a large scale may require optimization of reaction conditions to ensure high yields and purity. The synthesis of related 3-hydroxybenzoic acid derivatives has been explored using cost-effective and environmentally friendly methods, which could provide a starting point for the development of an efficient synthetic route for the target compound. rasayanjournal.co.in

A significant challenge in the development of any new chemical entity is understanding its pharmacokinetic and pharmacodynamic profiles. For phenolic compounds, bioavailability can be a concern, and modifications to the molecular structure may be necessary to improve absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophobic nature of some bioactive compounds can limit their clinical utility, and the development of more hydrophilic derivatives is often a necessary step. researchgate.net

Despite these challenges, there are considerable opportunities. The modular nature of the this compound structure allows for systematic modifications to fine-tune its biological activity and physicochemical properties. The presence of a carboxylic acid group, a ketone, and an ether linkage provides multiple points for chemical derivatization. This versatility offers the opportunity to create a library of related compounds for structure-activity relationship (SAR) studies, which can accelerate the discovery of a lead candidate with optimal therapeutic properties.

Design of Next-Generation Analogues and Derivatives

The design of next-generation analogues and derivatives of this compound will be guided by the findings from initial biological screenings and SAR studies. The goal will be to enhance potency, selectivity, and drug-like properties.

One approach to designing new analogues could involve modifications to the butanone side chain. For example, the ketone group could be reduced to a hydroxyl group or converted to other functional groups to explore changes in binding affinity to biological targets. The length of the alkyl chain could also be varied to probe the spatial requirements of the binding pocket.

Another strategy could focus on substitutions on the aromatic rings. The addition of electron-withdrawing or electron-donating groups to either the benzoic acid or the phenoxy ring could modulate the electronic properties of the molecule and influence its biological activity. The synthesis of various substituted phenoxybenzoic acid derivatives has been reported, providing a template for such modifications. researchgate.netresearchgate.net

Furthermore, the carboxylic acid group of the benzoic acid moiety could be esterified or converted to an amide to create prodrugs with improved bioavailability. The synthesis of hybrid molecules, where this compound is combined with other pharmacologically active scaffolds, could also lead to the development of novel drugs with dual or synergistic modes of action. rasayanjournal.co.in

The following table summarizes potential modifications for the design of next-generation analogues:

Molecular ScaffoldPotential Modification SiteExample of ModificationDesired Outcome
Benzoic Acid RingCarboxylic Acid GroupEsterification, AmidationImproved bioavailability (prodrug)
Aromatic RingHalogenation, AlkylationEnhanced binding affinity, altered electronic properties
Phenoxy LinkageEther OxygenReplacement with ThioetherModified metabolic stability
Phenyl RingAromatic RingIntroduction of hydroxyl or methoxy (B1213986) groupsImproved antioxidant activity, altered solubility
Butyl Side ChainKetone GroupReduction to alcohol, conversion to oximeAltered target binding and selectivity
Alkyl ChainShortening or lengthening of the chainProbing binding pocket size

Q & A

Q. What are the recommended synthetic routes for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Suzuki coupling of 3-iodobenzoic acid with a boronic acid derivative to introduce the phenoxymethyl group. This reaction typically uses PdCl₂ as a catalyst and NaOH as a base under inert conditions .
  • Step 2 : Introduction of the 3-oxobutyl moiety via nucleophilic substitution or esterification, followed by oxidation. For example, chlorination of intermediates (e.g., using FeCl₃ as a catalyst) can precede ketone formation .
  • Key variables : Temperature (60–80°C for Suzuki reactions), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for boronic acid:halide) critically affect yield.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural analysis : Use NMR (¹H/¹³C) to confirm the phenoxymethyl linkage and 3-oxobutyl substituent. IR spectroscopy identifies the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ketone groups .
  • Physicochemical properties :
    • Hydrogen bonding : The compound has 2 hydrogen bond donors (carboxylic acid) and 7 acceptors (ether, ketone, carboxylic acid), influencing solubility .
    • Rotatable bonds : 8 rotatable bonds suggest conformational flexibility, which may affect crystallinity and biological interactions .

Q. What preliminary assays are recommended to screen biological activity?

  • Enzyme inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ATP depletion for kinases).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

  • Catalyst screening : Replace PdCl₂ with Pd(PPh₃)₄ for improved stability in Suzuki reactions .
  • Solvent optimization : Use THF/water mixtures to enhance boronic acid solubility while minimizing side reactions.
  • Workflow adjustments : Implement flow chemistry for Step 2 to control exothermic reactions and reduce decomposition .

Q. How to address conflicting data in biological activity studies?

  • Case example : If cytotoxicity varies across cell lines, validate assay conditions (e.g., pH stability of the compound in cell media).
  • Structural analogs : Compare activity with derivatives like 3-fluoro-4-methoxybenzoic acid to isolate the role of the 3-oxobutyl group .
  • Mechanistic studies : Use molecular docking to assess binding affinity to target proteins versus off-target interactions .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Crystallization control : Co-crystallize with cyclodextrins or use amorphous solid dispersions.
  • Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) for administration, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data.
  • MD simulations : Study the compound’s interaction with lipid bilayers to predict bioavailability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for functionalization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition IC₅₀ values?

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM for kinases) and substrate saturation levels.
  • Buffer effects : Test phosphate vs. Tris buffers, as ionic strength impacts compound stability .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 4-(diethoxyphosphoryl)benzoic acid) to identify trends .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReaction TypeCatalystTemp. (°C)Yield Range
1Suzuki CouplingPdCl₂8060–75%
2Ketone FormationFeCl₃2545–55%

Q. Table 2: Physicochemical Properties

PropertyValueMethod
LogP (predicted)2.8HPLC
Aqueous Solubility<1 mg/mLShake-flask

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